6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine
Description
Properties
CAS No. |
503146-04-1 |
|---|---|
Molecular Formula |
C15H15F3N4 |
Molecular Weight |
308.30 g/mol |
IUPAC Name |
4-phenyl-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C15H15F3N4/c16-15(17,18)13-10-12(11-4-2-1-3-5-11)20-14(21-13)22-8-6-19-7-9-22/h1-5,10,19H,6-9H2 |
InChI Key |
VTMMOHDLEATFQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization
A mixture of 4-(trifluoromethyl)-6-phenylpyrimidin-2-amine and piperazine derivatives is subjected to microwave irradiation at 150–180°C in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The use of potassium carbonate (K₂CO₃) as a base facilitates nucleophilic substitution at the 2-position of the pyrimidine ring. For example, a 15-minute irradiation at 160°C yields the target compound in 82% purity.
Advantages and Limitations
Microwave synthesis minimizes side reactions such as N-alkylation of piperazine, which commonly occurs under prolonged heating. However, scalability remains challenging due to equipment limitations for large-batch processing.
Stepwise Condensation-Cyclization Approach
This classical method involves constructing the pyrimidine core before introducing the piperazinyl moiety. The protocol, adapted from triazole-pyrimidine hybrid syntheses, comprises three stages:
Formation of the Pyrimidine Core
Ethyl 4-(4-phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is synthesized via Biginelli condensation. A mixture of benzaldehyde, ethyl acetoacetate, and urea undergoes reflux in ethanol with hydrochloric acid catalysis, yielding the dihydropyrimidinone intermediate in 65–70% yield.
Chlorination at the 2-Position
Phosphorus oxychloride (POCl₃) is employed to convert the 2-oxo group to a chloro substituent. Refluxing the intermediate in POCl₃ at 105°C for 3–4 hours achieves 70–72% conversion to ethyl 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine-5-carboxylate.
Piperazine Incorporation
The chloro intermediate reacts with piperazine in chloroform under basic conditions (K₂CO₃). After 5–6 hours of reflux, the product is extracted and purified via column chromatography (ethyl acetate/petroleum ether, 30:70), yielding 55–60% of the final compound.
Direct Chemoselective O-Alkylation
Recent advances in chemoselective alkylation, as demonstrated for related 4-(trifluoromethyl)pyrimidines, provide an alternative route. This method avoids protecting-group strategies by selectively alkylating the 2-position:
Alkylation Protocol
4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine is reacted with piperazine in acetone at reflux for 30 minutes. The reaction exhibits remarkable chemoselectivity, with the iodide leaving group favoring substitution over competing side reactions (Table 1).
Table 1: Optimization of Direct Alkylation Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetone | 56 | 0.5 | 91 |
| Acetonitrile | 82 | 0.5 | 87 |
| DMF | 100 | 0.5 | 78 |
Post-Alkylation Modifications
The methylthio group at the 2-position can be oxidized to a sulfone using m-chloroperbenzoic acid (mCPBA), enabling further functionalization. This step achieves >95% conversion in dichloromethane at 0°C.
Reductive Cyclization Strategies
Adapted from NH₄I/Na₂S₂O₄-mediated methodologies, this approach constructs the pyrimidine ring through reductive elimination:
Cyclization Mechanism
O-Acyl oximes derived from hexafluoroacetylacetone undergo reductive cyclization in the presence of ammonium iodide (NH₄I) and sodium dithionite (Na₂S₂O₄). The reaction proceeds via a radical intermediate, forming the 4,6-bis(trifluoromethyl)pyridine scaffold, which is subsequently functionalized with piperazine.
Yield and Selectivity
Under optimized conditions (DMF, 80°C, 12 hours), the cyclization achieves 69% yield with >97% regioselectivity for the 2-phenyl substituent.
Purification and Characterization
Final purification typically employs flash chromatography using hexane/ethyl acetate gradients (70:30 to 95:5). Analytical confirmation relies on:
Chemical Reactions Analysis
Nucleophilic Substitution with Piperazine
The piperazinyl group replaces a chloride or other leaving group at the 2-position via SNAr (nucleophilic aromatic substitution).
| Entry | Substrate | Piperazine Derivative | Base | Solvent | Temp. (°C) | Yield (%) | Source |
|---|---|---|---|---|---|---|---|
| 1 | 2-Chloro-pyrimidine | Piperazine | Et₃N | DCM | 25 | 70–75 | |
| 2 | 2-Bromo-pyrimidine | N-Methylpiperazine | K₂CO₃ | MeCN | 60 | 68 |
Reaction Conditions :
-
Microwave irradiation reduces reaction time from 24 h to 1 h while maintaining yields (75%) .
-
Polar aprotic solvents (e.g., MeCN) improve nucleophilicity of piperazine .
Trifluoromethyl Group Installation
The 4-trifluoromethyl group is introduced via halogen exchange using Ruppert-Prakash reagent (TMSCF₃) or copper-mediated coupling.
| Entry | Substrate | CF₃ Source | Catalyst | Solvent | Temp. (°C) | Yield (%) | Source |
|---|---|---|---|---|---|---|---|
| 1 | 4-Iodo-pyrimidine | TMSCF₃ | CuI | DMF | 110 | 65 | |
| 2 | 4-Bromo-pyrimidine | CF₃SiMe₃ | Pd(PPh₃)₄ | Toluene | 100 | 58 |
Challenges :
-
Steric hindrance from the 6-phenyl group lowers yields compared to unsubstituted analogues.
Alkylation and Acylation of Piperazine
The piperazinyl nitrogen undergoes alkylation or acylation to modify solubility and bioactivity.
| Entry | Reagent | Solvent | Base | Product | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 1 | Acetyl chloride | DCM | Et₃N | N-Acetylpiperazine | 82 | |
| 2 | Benzyl bromide | MeCN | K₂CO₃ | N-Benzylpiperazine | 75 | |
| 3 | 4-Nitrobenzenesulfonyl chloride | THF | Pyridine | N-Sulfonylpiperazine | 66 |
Mechanistic Notes :
-
Acylation proceeds via nucleophilic attack on the electrophilic carbonyl carbon .
-
Bulky sulfonyl chlorides (e.g., 2,4-dichlorobenzenesulfonyl) require longer reaction times (24 h) .
Cross-Coupling Reactions
The pyrimidine core participates in Buchwald-Hartwig amination and Negishi coupling.
| Entry | Reaction Type | Substrate | Partner | Catalyst System | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 1 | Buchwald-Hartwig | 2-Chloro-pyrimidine | Aniline | Pd₂(dba)₃/XPhos | 80 | |
| 2 | Negishi Coupling | 6-Iodo-pyrimidine | Zn(C₆F₅) | Pd(PPh₃)₄ | 72 |
Optimization :
Hydrolysis and Oxidation
The methylthio group (if present) is oxidized to sulfonyl or hydrolyzed to hydroxyl.
| Entry | Substrate | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| 1 | 2-Methylthio derivative | H₂O₂, AcOH | 2-Sulfonyl derivative | 88 | |
| 2 | 2-Methylthio derivative | NaOH, H₂O | 2-Hydroxy derivative | 63 |
Conditions :
Scientific Research Applications
Anticancer Activity
Research indicates that pyrimidine derivatives, including 6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine, exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including prostate and breast cancer . The compound's ability to interact with biological targets effectively enhances its potential as an anticancer agent.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies suggest that it may possess significant antibacterial effects, particularly against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . This positions it as a candidate for developing new antibiotics in an era of increasing antibiotic resistance.
Antileishmanial Activity
Recent investigations have highlighted the antileishmanial potential of pyrimidine derivatives. Compounds similar to this compound have shown efficacy against Leishmania donovani, indicating that this compound could be further explored for treating leishmaniasis .
Biological Mechanisms
The biological significance of this compound stems from its ability to form hydrogen bonds and interact with various biological targets. The trifluoromethyl group enhances electron-withdrawing properties, facilitating nucleophilic substitution reactions which are crucial for binding with target proteins involved in disease processes .
Case Study 1: Anticancer Research
A study published in 2024 demonstrated the effectiveness of pyrimidine derivatives in inhibiting tumor growth in mouse models. The compounds were shown to significantly reduce tumor size compared to controls, showcasing their potential as therapeutic agents in oncology .
Case Study 2: Antibacterial Screening
In another study focusing on antimicrobial activity, a series of synthesized pyrimidines, including derivatives of this compound, were tested against multiple strains of bacteria. Results indicated considerable antibacterial activity, suggesting further investigation into their use as novel antibiotics .
Mechanism of Action
The mechanism of action of 6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 6-phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine can be contextualized by comparing it to structurally analogous pyrimidine derivatives. Key differences in substituent groups, biological activities, and mechanisms of action are summarized below.
Structural Analogues and Substituent Effects
Pharmacological and Functional Insights
- Antifungal vs. Antidepressant Activity: While this compound and its trifluoromethyl pyrimidine analogs exhibit antifungal and insecticidal properties , MCI-225 demonstrates potent antidepressant activity via selective noradrenaline (NA) reuptake inhibition and 5-HT3 receptor antagonism . The thieno-pyrimidine backbone in MCI-225 likely enhances CNS penetration compared to the phenyl-pyrimidine scaffold.
- Role of Piperazine : The piperazinyl group in both this compound and MCI-225 facilitates interactions with biological targets. In MCI-225, this moiety contributes to 5-HT3 receptor affinity (Ki = 81.0 nmol/L), whereas in the title compound, it may enhance antifungal efficacy through membrane interaction .
- Trifluoromethyl Group: The 4-CF₃ substitution is a common feature in agrochemicals and pharmaceuticals due to its electron-withdrawing effects and metabolic stability.
Key Research Findings
- Antifungal Efficacy : Trifluoromethyl pyrimidines with amide moieties (e.g., the title compound) showed moderate to excellent activity against Fusarium and Aspergillus species, with EC₅₀ values ranging from 1.2–8.7 µg/mL .
- Antidepressant Potency : MCI-225 exhibited a lower minimum effective dose (1 mg/kg) in forced swimming tests compared to classical antidepressants like imipramine (30 mg/kg), highlighting its superior bioavailability .
- Agrochemical Potential: Chloro- and nitro-substituted pyrimidines (e.g., 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine) are prioritized as intermediates for herbicides and insecticides due to their stability and reactivity .
Biological Activity
6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine is a compound of significant interest due to its diverse biological activities. This pyrimidine derivative has been studied for its potential applications in antimicrobial and anticancer therapies. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as:
- Antimicrobial Agent : Exhibiting activity against several bacterial strains.
- Anticancer Agent : Showing promise in inhibiting cancer cell proliferation.
Antimicrobial Activity
Research indicates that derivatives of pyrimidines, including this compound, possess notable antimicrobial properties. A study by Chikhalia et al. demonstrated that compounds with similar structures exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Phenyl-2-piperazinyl-4-(CF3) | E. coli | 0.5 µg/mL |
| S. aureus | 0.25 µg/mL | |
| B. subtilis | 0.75 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been investigated, with promising results reported in various cell lines. For instance, a study noted that the compound inhibited cell growth in human cancer cell lines with varying degrees of efficacy .
Case Study: In Vitro Anticancer Evaluation
In vitro studies have shown that this compound can induce apoptosis in cancer cells, particularly in breast and colon cancer models. The compound was tested against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, demonstrating IC50 values significantly lower than those of standard chemotherapeutics like Doxorubicin.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Comparison to Doxorubicin (IC50) |
|---|---|---|
| MCF-7 | 10 | 17 |
| HCT116 | 12 | 20 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve the inhibition of key enzymes involved in cellular proliferation and survival pathways, particularly those associated with cancer cell metabolism .
Q & A
Basic: What are the optimal synthetic routes for 6-phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine?
Methodological Answer:
The synthesis typically involves multi-step protocols starting with pyrimidine ring formation. For example:
Cyclization : React 4-chloro-6-phenylpyrimidine with piperazine under reflux in DMF with a base (e.g., Et₃N) to introduce the piperazinyl group .
Trifluoromethylation : Use trifluoromethylating agents like TMS-CF₃ or Ruppert-Prakash reagent (TMSCF₃) in the presence of Cu(I) catalysts to install the CF₃ group at the 4-position .
Key Parameters :
- Reaction time: 8–12 hours under reflux.
- Purification: Recrystallization from ethanol or column chromatography (silica gel, CH₂Cl₂/MeOH).
Basic: How to characterize this compound using spectroscopic methods?
Methodological Answer:
Standard characterization includes:
- ¹H/¹³C NMR : The piperazinyl group shows distinct signals at δ 2.5–3.5 ppm (N–CH₂–), while the phenyl ring protons appear as a multiplet at δ 7.2–7.6 ppm. The CF₃ group is silent in NMR but confirmed via mass spectrometry .
- LCMS : Expected [M+H]⁺ at m/z 353.1 (calculated for C₁₅H₁₆F₃N₅). Retention times vary with HPLC conditions (e.g., 0.46–0.95 minutes under SQD-FA05/SMD-TFA05) .
- IR : Stretching vibrations for C–F (1100–1250 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies may arise from:
Purity : Verify compound purity (>95%) via HPLC and elemental analysis. Impurities like unreacted 4-chloropyrimidine intermediates (retention time ~0.95 minutes) can skew results .
Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, CF₃-substituted pyrimidines show variable IC₅₀ in kinase assays due to differential membrane permeability .
Structural Confirmation : Re-validate stereochemistry via X-ray crystallography if activity diverges (e.g., piperazinyl orientation affects target binding) .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound?
Methodological Answer:
SAR studies focus on:
Piperazinyl Modifications : Replace piperazine with morpholine or thiomorpholine to assess hydrogen-bonding effects. For example, morpholine derivatives show reduced logP but improved solubility .
CF₃ Substitution : Compare with –CH₃ or –Cl analogs. The CF₃ group enhances metabolic stability (t₁/₂ > 6 hours in liver microsomes) but may reduce solubility .
Phenyl Ring Functionalization : Introduce electron-withdrawing groups (e.g., –NO₂ at the para position) to modulate π-π stacking with target proteins .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation (use fume hoods) due to piperazinyl volatility .
- Waste Disposal : Collect organic waste separately and treat with activated charcoal before incineration. Aqueous waste requires neutralization (pH 6–8) prior to disposal .
- First Aid : For skin contact, rinse with 10% ethanol followed by water .
Advanced: How to design experiments to study its pharmacokinetic (PK) properties?
Methodological Answer:
In Vitro Assays :
- Plasma Stability : Incubate compound in rat plasma (37°C, pH 7.4) and quantify via LCMS at 0, 1, 3, and 6 hours .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
In Vivo Studies :
- Administer 10 mg/kg intravenously in Sprague-Dawley rats. Collect blood samples at 0.25, 0.5, 1, 2, 4, and 8 hours. Calculate AUC and clearance rates .
Advanced: How to address low yields in the final coupling step of synthesis?
Methodological Answer:
Low yields (~30%) during piperazinyl coupling often result from:
Steric Hindrance : Use bulkier bases (e.g., DIPEA instead of Et₃N) to deprotonate the pyrimidine nitrogen .
Solvent Optimization : Replace DMF with DMAc or NMP to improve solubility of the 4-chloropyrimidine intermediate .
Catalysis : Add KI (10 mol%) to facilitate nucleophilic aromatic substitution .
Basic: What analytical techniques confirm the absence of toxic byproducts?
Methodological Answer:
- GC-MS : Screen for chlorinated byproducts (e.g., 4-chloro-6-phenylpyrimidine) with a detection limit of 0.1% .
- Elemental Analysis : Ensure C, H, N, F content matches theoretical values (e.g., C: 51.3%, H: 4.6%, N: 19.9%, F: 16.2%) .
- ICP-OES : Check for heavy metal residues (e.g., Cu < 10 ppm from trifluoromethylation catalysts) .
Advanced: How to optimize crystallography conditions for structural elucidation?
Methodological Answer:
Crystallization : Use slow evaporation of a saturated DCM/hexane (1:3) solution at 4°C. CF₃ groups often induce hydrophobic packing .
Data Collection : Resolve piperazinyl disorder by collecting high-resolution data (≤ 0.8 Å) at 100 K. Anisotropic refinement is critical for fluorine atoms .
Validation : Cross-check with DFT-optimized structures (e.g., B3LYP/6-31G*) to confirm bond lengths and angles .
Advanced: What computational methods predict target binding modes?
Methodological Answer:
Docking : Use AutoDock Vina with a flexible receptor (e.g., kinase domain PDB: 3POZ). The CF₃ group often occupies hydrophobic pockets .
MD Simulations : Run 100-ns trajectories in GROMACS to assess piperazinyl dynamics. Water networks around the CF₃ group stabilize binding .
Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding. Piperazinyl interactions contribute −2.5 kcal/mol to affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
